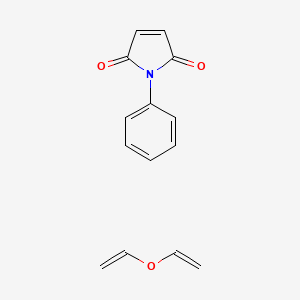
Ethenoxyethene;1-phenylpyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ethenoxyethene;1-phenylpyrrole-2,5-dione involves several steps. One common method includes the reaction of ethenoxyethene with 1-phenylpyrrole-2,5-dione under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethenoxyethene;1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the compound, while reduction can lead to the formation of simpler molecules.
Applications De Recherche Scientifique
Ethenoxyethene;1-phenylpyrrole-2,5-dione has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential role in cell differentiation and proliferation. In medicine, it is being explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions. Additionally, it has industrial applications in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ethenoxyethene;1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved are still under investigation, but it is believed to affect multiple signaling cascades.
Comparaison Avec Des Composés Similaires
Ethenoxyethene;1-phenylpyrrole-2,5-dione can be compared with other similar compounds, such as 2-phenylpyrrole and 1H-pyrrole-2,5-dione. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
29466-00-0 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
ethenoxyethene;1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2.C4H6O/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-3-5-4-2/h1-7H;3-4H,1-2H2 |
Clé InChI |
NXVGFRAQYHCJHM-UHFFFAOYSA-N |
SMILES canonique |
C=COC=C.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


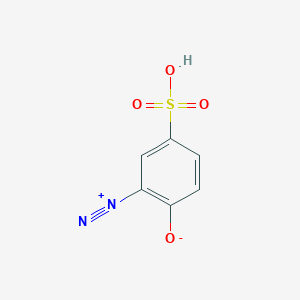
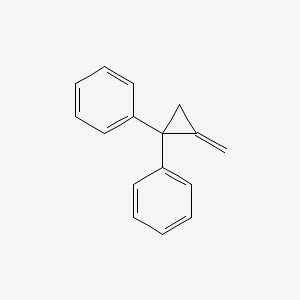
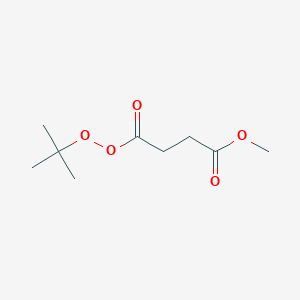
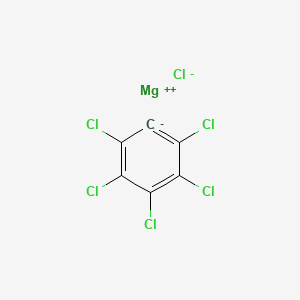
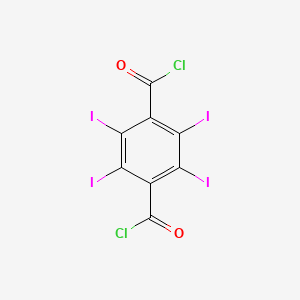
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
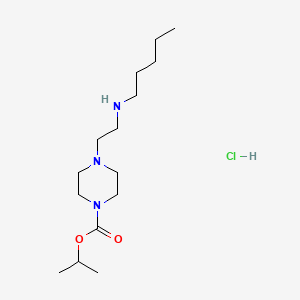
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
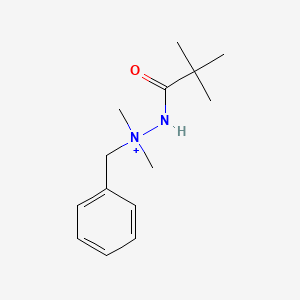
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
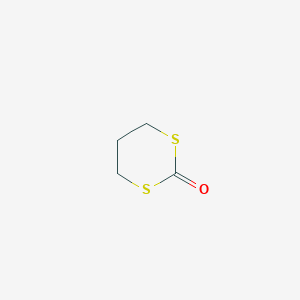
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
